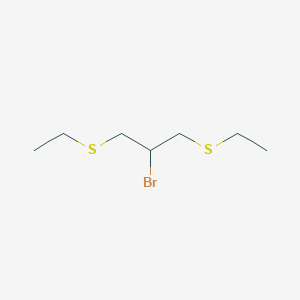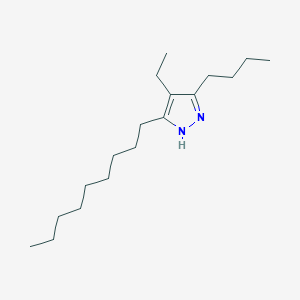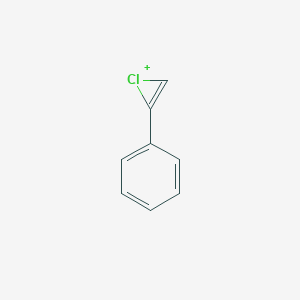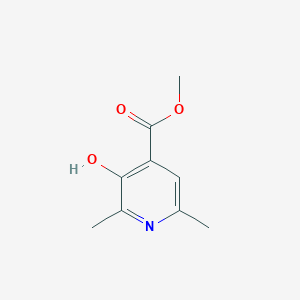![molecular formula C24H22S3 B14187750 [Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol CAS No. 923025-40-5](/img/structure/B14187750.png)
[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol is a complex organic compound characterized by the presence of sulfur and naphthalene units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol typically involves a multi-step process. One common method includes the reaction of naphthalene derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Applications De Recherche Scientifique
[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
Mécanisme D'action
The mechanism of action of [Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol involves its interaction with specific molecular targets and pathways. This compound can interact with enzymes and proteins, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to [Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol include:
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol: A related compound with similar structural features but different functional groups.
Diphenyl sulfide derivatives: Compounds containing sulfur and aromatic rings, often used in similar applications
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with other molecules or materials .
Propriétés
Numéro CAS |
923025-40-5 |
|---|---|
Formule moléculaire |
C24H22S3 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
[7-[[7-(sulfanylmethyl)naphthalen-2-yl]methylsulfanylmethyl]naphthalen-2-yl]methanethiol |
InChI |
InChI=1S/C24H22S3/c25-13-17-1-5-21-7-3-19(11-23(21)9-17)15-27-16-20-4-8-22-6-2-18(14-26)10-24(22)12-20/h1-12,25-26H,13-16H2 |
Clé InChI |
XKFVADGTYRATAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)CSCC3=CC4=C(C=CC(=C4)CS)C=C3)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)


![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)

